

Boditrectinib: A Technical Guide to a Next-Generation Pan-TRK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boditrectinib (also known as AUM601, CHC2014, and NOV1601) is a potent and selective, orally bioavailable, small molecule inhibitor of the Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases.[1] It is designed to target not only the wild-type TRKA, TRKB, and TRKC proteins but also to overcome acquired resistance mutations that can emerge during treatment with first-generation TRK inhibitors. This guide provides a comprehensive overview of **Boditrectinib**'s targets, molecular interactions, and the experimental methodologies used to characterize its activity, presenting a valuable resource for researchers in the field of oncology and drug development.

Core Targets and Molecular Interactions

Boditrectinib is classified as a pan-TRK inhibitor, demonstrating activity against all three members of the TRK family: TRKA, TRKB, and TRKC. These receptors are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In normal physiology, TRK receptors play a crucial role in the development and function of the nervous system. However, chromosomal rearrangements resulting in NTRK gene fusions can lead to the expression of chimeric TRK fusion proteins. These fusion proteins are constitutively active, driving oncogenic signaling independent of ligand binding and promoting tumor cell proliferation and survival.



Boditrectinib exerts its therapeutic effect by binding to the ATP-binding pocket of the TRK kinase domain, thereby inhibiting its phosphorylation activity and blocking downstream signaling cascades.

Acquired Resistance Mutations

A significant challenge in cancer therapy with targeted inhibitors is the development of acquired resistance. In the context of TRK inhibition, resistance can arise from mutations within the TRK kinase domain. **Boditrectinib** has been specifically designed to be effective against common resistance mutations, including those in the solvent front, gatekeeper, and xDFG motif regions.

Quantitative Analysis of Kinase Inhibition

While specific IC50 values for **Boditrectinib** (AUM601) are not yet publicly available in extensive peer-reviewed literature, the following tables provide a comparative overview of the inhibitory activities of other well-characterized first and second-generation TRK inhibitors against wild-type and mutant TRK kinases. This data, derived from cellular proliferation assays using engineered Ba/F3 cells, serves as a benchmark for understanding the landscape of TRK inhibition.

Inhibitor	TRKA (Wild-Type) IC50 (nM)	TRKB (Wild-Type) IC50 (nM)	TRKC (Wild-Type) IC50 (nM)
Larotrectinib	23.5 - 49.4	23.5 - 49.4	23.5 - 49.4
Entrectinib	0.3 - 1.3	0.3 - 1.3	0.3 - 1.3
Selitrectinib	1.8 - 3.9	1.8 - 3.9	1.8 - 3.9
Repotrectinib	<0.2	<0.2	<0.2

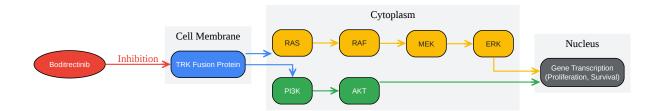


Mutation Type	Larotrectinib IC50 (nM)	Entrectinib IC50 (nM)	Selitrectinib IC50 (nM)	Repotrectinib IC50 (nM)
Solvent Front Mutations	>600	>400-fold decrease	2 - 10	3 - 4
Gatekeeper Mutations	>600	<0.2 - 60.4	-	-
xDFG Mutations	>1500	138 - 876	124 - 341	14.6 - 67.6
Compound Mutations	>600	>400-fold decrease	-	~10-fold more potent than Selitrectinib

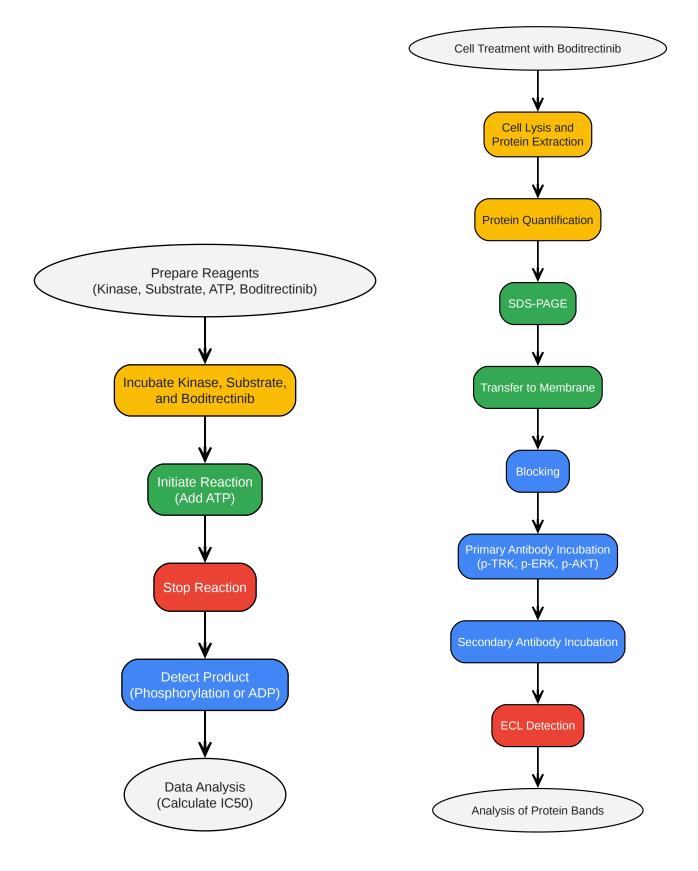
Signaling Pathways and Downstream Effects

Inhibition of TRK kinase activity by **Boditrectinib** is expected to disrupt key downstream signaling pathways that are critical for tumor cell growth and survival. The primary pathways implicated in TRK-mediated oncogenesis are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways.









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References

- 1. aumbiosciences.com [aumbiosciences.com]
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